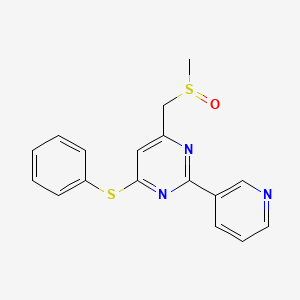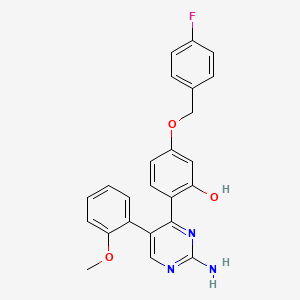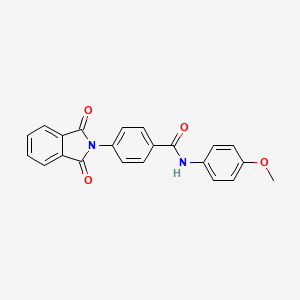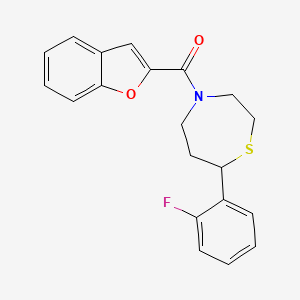![molecular formula C7H8N2OS B2822649 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one CAS No. 111896-66-3](/img/structure/B2822649.png)
7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one” belongs to a class of organic compounds known as heterocyclic compounds (compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring). Specifically, it is a type of pyrimidine, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “thiopyrano” in its name suggests the presence of a sulfur atom in the ring structure .
Molecular Structure Analysis
As a pyrimidine derivative, this compound likely has a planar ring structure. The presence of sulfur would introduce some degree of polarity .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions. The exact reactions would depend on the specific substituents present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a heterocyclic compound, it would likely have different properties compared to its non-heterocyclic analogs .Scientific Research Applications
PDE4B Subtype Selectivity
The compound has been explored for its selectivity towards the PDE4B subtype, an approach that could provide a wider therapeutic window than non-selective PDE4 inhibitors. A study by (Goto et al., 2014) focused on optimizing the substituents on the pyrimidine ring of the compound to enhance its selectivity for PDE4B over PDE4D, identifying several derivatives with substantial selectivity for PDE4B.
Anticancer Activity and mTOR Inhibition
The derivatives of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been investigated for their potential as anticancer agents and mTOR inhibitors. (Zhu et al., 2014) demonstrated that these compounds exhibited moderate antitumor activities, with specific compounds showing strong activities against mTOR kinase and various cancer cell lines.
Synthesis for PI3K/mTOR Inhibitors
The synthesis routes of thiopyrano[4,3-d]pyrimidine derivatives have been explored for their use in creating PI3K/mTOR inhibitors. (Xu et al., 2014) described the synthesis of novel thiopyrano[4,3-d]pyrimidine derivatives, highlighting the potential of these compounds in the development of new inhibitors.
Quantum Chemical Calculations and Cytotoxic Activities
Research by (Kökbudak et al., 2020) involved quantum chemical calculations to determine molecular properties of certain thiopyrano[3,2-d]pyrimidine derivatives and assessed their cytotoxic activities against various cancer cell lines.
Antifolate and Antitumor Agents
The compound's derivatives have been evaluated as classical antifolates and antitumor agents. (Gangjee et al., 2005) synthesized derivatives that exhibited potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, indicating their potential as antitumor agents.
Anticonvulsant Activity
The anticonvulsant activity of 7,8-dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one derivatives has been studied. (Severina et al., 2019) conducted pharmacological screening for anticonvulsant activity, establishing a structure-activity relationship for these compounds.
Novel Syntheses and Anticancer Applications
Further studies have focused on novel syntheses of derivatives for anticancer applications. For instance, (Sun et al., 2016) synthesized novel thiopyrano[4,3-d]pyrimidine derivatives with a chromone moiety and evaluated their cytotoxicity against various cancer cell lines.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4H,1-3H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQOURVQVYMAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=N2)SC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)

![8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2822570.png)
![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)
![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)
![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)


![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)
![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)



